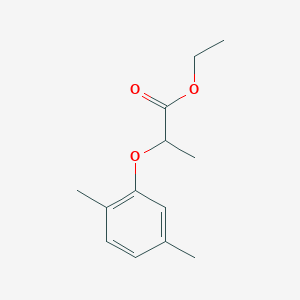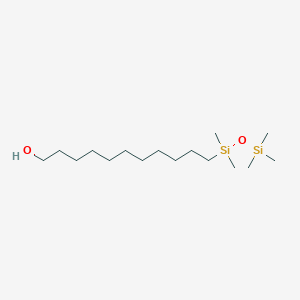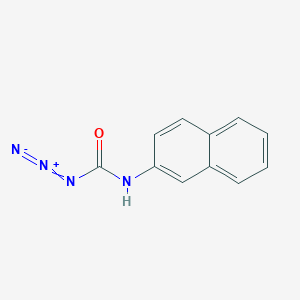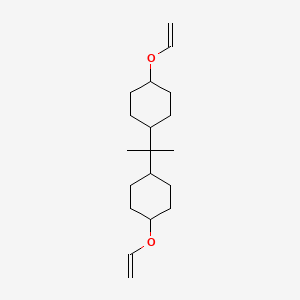![molecular formula C29H26O3 B14260942 2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran CAS No. 161939-14-6](/img/structure/B14260942.png)
2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Berry red is a phenolic compound found in various red berries such as blueberries, red raspberries, red currants, and blackberries. It is known for its vibrant color and bioactive properties, making it a significant compound in the food, cosmetic, and pharmaceutical industries. The primary phenolic compounds in berry red include anthocyanins, which are responsible for the red, purple, and blue hues of the berries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The extraction of berry red compounds from berries involves several modern techniques aimed at maximizing yield and purity. These techniques include:
Pulsed Electric Field Extraction: This method uses short bursts of high voltage to disrupt cell membranes, facilitating the release of phenolic compounds.
Ultrasound-Assisted Extraction: Ultrasound waves create cavitation bubbles that break cell walls, enhancing the extraction of bioactive compounds.
Pressurized Liquid Extraction: This technique uses high pressure and temperature to extract phenolic compounds efficiently.
Microwave-Assisted Extraction: Microwaves heat the solvent and plant material, increasing the extraction rate of phenolic compounds.
Supercritical CO2 Extraction: This method uses supercritical carbon dioxide as a solvent to extract phenolic compounds without the use of hazardous chemicals.
Industrial Production Methods
Industrial production of berry red compounds typically involves the processing of berry pomaces, which are the solid residues left after juice extraction. These pomaces are rich in phenolic compounds and can be processed using the aforementioned extraction techniques to obtain high-purity berry red compounds .
Análisis De Reacciones Químicas
Types of Reactions
Berry red compounds undergo various chemical reactions, including:
Oxidation: Anthocyanins can be oxidized to form quinones, which can further react to form complex polymers.
Reduction: Reduction reactions can convert anthocyanins to their colorless leucoanthocyanin forms.
Substitution: Substitution reactions can occur on the hydroxyl groups of anthocyanins, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Acetic anhydride, benzoyl chloride.
Major Products Formed
The major products formed from these reactions include various anthocyanin derivatives, quinones, and leucoanthocyanins, which have different colors and bioactive properties .
Aplicaciones Científicas De Investigación
Berry red compounds have a wide range of scientific research applications, including:
Chemistry: Used as natural colorants and antioxidants in food and cosmetic products.
Biology: Studied for their antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Investigated for their potential in preventing and treating chronic diseases such as cardiovascular diseases, diabetes, and cancer.
Industry: Utilized in the production of natural dyes, food additives, and nutraceuticals
Mecanismo De Acción
The mechanism of action of berry red compounds involves their interaction with various molecular targets and pathways:
Antioxidant Activity: Berry red compounds can neutralize free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: They can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cardioprotective Effects: Berry red compounds can improve endothelial function, reduce blood pressure, and prevent the oxidation of low-density lipoprotein (LDL) cholesterol.
Anticancer Activity: They can induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in cancer cells.
Comparación Con Compuestos Similares
Berry red compounds are compared with other phenolic compounds found in different berries:
Blueberries: High in anthocyanins, particularly malvidin and delphinidin.
Red Raspberries: Rich in cyanidin and pelargonidin.
Red Currants: Contain high levels of cyanidin and delphinidin.
Blackberries: High in cyanidin and petunidin.
Uniqueness
Berry red compounds are unique due to their high anthocyanin content and diverse bioactive properties. They exhibit a wide range of colors and have significant antioxidant, anti-inflammatory, and anticancer activities, making them valuable in various scientific and industrial applications .
Propiedades
Número CAS |
161939-14-6 |
|---|---|
Fórmula molecular |
C29H26O3 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
2,2-bis(4-methoxyphenyl)-5,6-dimethylbenzo[h]chromene |
InChI |
InChI=1S/C29H26O3/c1-19-20(2)26-17-18-29(21-9-13-23(30-3)14-10-21,22-11-15-24(31-4)16-12-22)32-28(26)27-8-6-5-7-25(19)27/h5-18H,1-4H3 |
Clave InChI |
SQWFNVMZGIOFHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C3=C1C=CC(O3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)


![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)




silane](/img/structure/B14260937.png)
